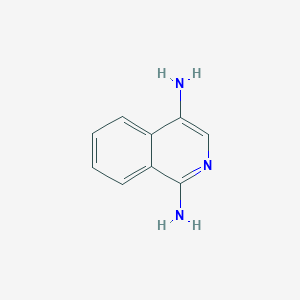![molecular formula C6H5N3O2 B11921853 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione CAS No. 512782-64-8](/img/structure/B11921853.png)
1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused pyrazolo-pyridine ring system, which is known for its potential biological activities. The unique structure of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione makes it a valuable scaffold for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with α,β-unsaturated ketones, followed by cyclization and dehydration steps . Another approach involves the use of amorphous carbon-supported sulfonic acid as a catalyst in ethanol, which facilitates the formation of the pyrazolo-pyridine scaffold from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
Industrial Production Methods
Industrial production methods for 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving amorphous carbon-supported sulfonic acid, suggests potential for industrial application .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo-pyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo-pyridines, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and ability to inhibit cyclin-dependent kinases (CDKs).
Uniqueness
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione is unique due to its specific interaction with TRKs and its potential for selective inhibition of cancer cell proliferation. Its structural versatility allows for extensive functionalization, making it a valuable scaffold for drug discovery .
Propriétés
Numéro CAS |
512782-64-8 |
|---|---|
Formule moléculaire |
C6H5N3O2 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C6H5N3O2/c10-4-2-1-3-5(7-4)8-9-6(3)11/h1-2H,(H3,7,8,9,10,11) |
Clé InChI |
QRWZPTSXCFMELX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC2=C1C(=O)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


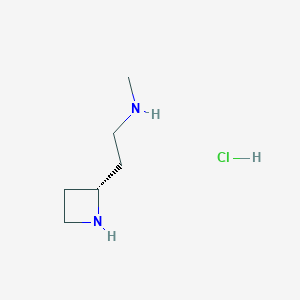
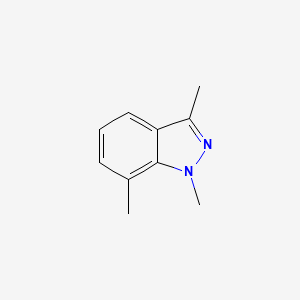
![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)
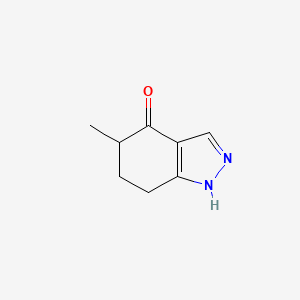

![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
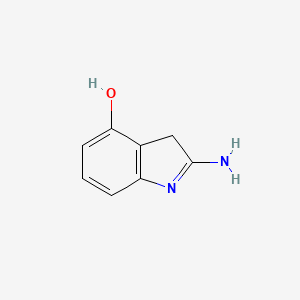
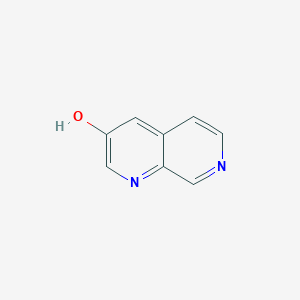
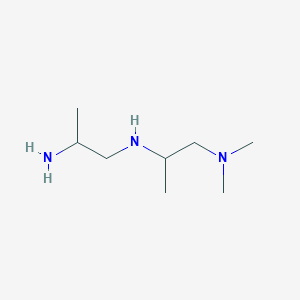
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
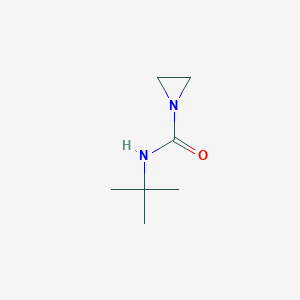
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
